molecular formula C22H17ClN2O B15168543 Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- CAS No. 649739-81-1

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-

Cat. No.: B15168543
CAS No.: 649739-81-1
M. Wt: 360.8 g/mol
InChI Key: ORBIYVQLNXNTSJ-UHFFFAOYSA-N
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Description

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- is a synthetic chemical compound of significant interest in advanced research applications. This complex molecule features a quinoxaline heterocycle, a structure known for its diverse biological activities, linked to a substituted phenol group via a methylene bridge. The presence of the 3-chlorophenyl substitution further enhances its potential as a versatile scaffold in medicinal chemistry and drug discovery research. The 4-methylphenol (also known as 4-methylphenol or p-cresol) component is a well-characterized structural motif . Quinoxaline derivatives are extensively studied in pharmaceutical research for their wide range of potential pharmacological properties. While the specific mechanism of action for this compound is not fully elucidated, its molecular architecture suggests it is a valuable intermediate for developing novel therapeutic agents. Researchers can utilize this compound in the synthesis of more complex molecules, as a standard in analytical profiling, or for probing structure-activity relationships (SAR). This product is intended for use by qualified research professionals in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

649739-81-1

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

2-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]-4-methylphenol

InChI

InChI=1S/C22H17ClN2O/c1-14-9-10-21(26)16(11-14)13-20-22(15-5-4-6-17(23)12-15)25-19-8-3-2-7-18(19)24-20/h2-12,26H,13H2,1H3

InChI Key

ORBIYVQLNXNTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with o-phenylenediamine to form the quinoxaline ring. This intermediate is then subjected to further reactions to introduce the phenol and methyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-. Safety protocols and environmental regulations are strictly followed to minimize the impact of chemical waste and by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenol or quinoxaline rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various substituted quinoxalines and phenols, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- involves its interaction with various molecular targets and pathways. The quinoxaline ring system can interact with enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity towards certain biological targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with overlapping structural motifs (chlorophenyl, quinoxaline/quinazoline, and phenol/methylphenol groups) and leverages available data from the evidence.

Chlorophenyl-Containing Heterocycles
Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Key Data Reference
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one Quinazolinone core, 3-chloro-4-methylphenyl, phenyl C₂₃H₁₇ClN₂O₂S 420.91 CAS: 329079-80-3; IR/NMR data available
4-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenol Pyrimidine core, phenol, methylsulfanyl C₁₁H₁₀ClN₃OS 267.73 CAS: 478258-36-5
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole, ureido-chlorophenyl, piperazine C₂₅H₂₆ClN₅O₃S 514.2 (ESI-MS) Yield: 89.1%; ESI-MS: 514.2 [M+H]⁺

Key Observations :

  • Bioactivity: Chlorophenyl-substituted heterocycles (e.g., thiazole in , quinazolinone in ) often exhibit enhanced binding to biological targets due to hydrophobic and halogen-bonding interactions.
  • Synthetic Yields : Ureido-linked chlorophenyl compounds (e.g., ) show moderate to high yields (~89–93%), suggesting feasible synthetic routes for analogous structures.
  • Spectroscopic Trends : ESI-MS data for chlorophenyl derivatives (e.g., ) cluster in the 400–550 m/z range, consistent with their molecular weights.
Quinoxaline/Quinazoline Derivatives
Compound Name Core Structure Functionalization Key Data Reference
3-(N-Allyl-N-(3-chlorophenyl)amino)-1,3-diphenylpropan-1-ol Propanol backbone 3-Chlorophenyl, allylamino NMR/IR data; M⁺ = 355.1 (calc.)
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate Benzoate ester Ureido-chlorophenyl, phenylacetamide Yield: 44%; ESI-MS: 438.1 [M+H]⁺

Key Observations :

  • Synthetic Methods : DIBAL-H reduction (e.g., ) and column chromatography (e.g., ) are common for isolating chlorophenyl-containing heterocycles.
Phenol/Methylphenol Derivatives
Compound Name Substituents Molecular Formula Key Data Reference
4-[(N-Allyl-4-chlorophenylamino)methyl]phenol Phenol, 4-chlorophenyl, allylamino C₁₆H₁₅ClN₂O M⁺ = 298.09 (calc.)
2-[(N-Allyl-4-methylphenylamino)methyl]phenol Phenol, 4-methylphenyl C₁₇H₁₉NO NMR data available

Key Observations :

  • Acidity: Phenolic -OH groups (pKa ~10) enhance hydrogen-bonding capacity, critical for interactions in catalytic or biological systems.
  • Stability: Methyl substitution at the 4-position (as in the target compound) likely improves steric protection of the phenol group against oxidation.

Computational Insights

While experimental data for the target compound are absent, density functional theory (DFT) methods (e.g., B3LYP ) and correlation-energy functionals (e.g., Colle-Salvetti ) could predict its electronic structure, solubility, and reactivity. For example:

  • HOMO-LUMO Gap: Chlorophenyl and quinoxaline moieties may lower the band gap, increasing electrophilicity.
  • Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in atomization energies , enabling reliable thermodynamic predictions.

Structural Refinement Tools

Crystallographic software (e.g., SHELXL and ORTEP-III ) are critical for resolving complex structures like the target compound. These tools enable precise determination of bond lengths, angles, and torsional conformations in chlorophenyl-heterocycle hybrids.

Biological Activity

Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- (CAS No. 649739-79-7) is a chemical compound with significant potential in medicinal chemistry due to its structural features that include a phenolic hydroxyl group and a quinoxaline moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C21H15ClN2O
  • Molecular Weight : 346.81 g/mol
  • Structural Features :
    • Contains a phenolic group which enhances reactivity.
    • The quinoxaline structure is known for its diverse biological activities.

Antimicrobial Activity

Phenolic compounds are recognized for their significant antimicrobial properties. Studies have demonstrated that derivatives similar to Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- exhibit potent activity against various pathogens.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound showed promising MIC values against several bacterial strains. For example, derivatives in related studies have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition :
    • The compound has been evaluated for its ability to inhibit biofilm formation, demonstrating superior performance compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The quinoxaline moiety in the compound is associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms.

  • Apoptosis Induction :
    • Compounds with quinoxaline structures have been shown to interact with mitochondrial pathways, leading to increased apoptosis in cancer cell lines .
  • Caspase Activation :
    • Studies suggest that these compounds can modulate caspase activation pathways, which are critical in the apoptotic process .

Pharmacological Evaluation

The pharmacological profile of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- has been assessed through various methods:

  • In Silico Modeling :
    • Computational studies have predicted the toxicity and metabolism of the compound, indicating a favorable safety profile .
  • Synergistic Effects :
    • The compound has shown synergistic effects when used in combination with other drugs, enhancing their efficacy while reducing required dosages .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl- compared to other related compounds:

Compound NameMolecular FormulaBiological ActivityMIC (µg/mL)Notes
Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-C21H15ClN2OAntimicrobial, Anticancer~0.22Effective against biofilms
Quinoxaline Derivative AC20H14N2OAntimicrobial~0.25Similar structure; effective against Gram-positive bacteria
Quinoxaline Derivative BC19H12ClN3OAnticancerN/AInduces apoptosis in specific cancer cell lines

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